molecular formula C27H36O11 B1219431 Aldosterone 18-glucuronide CAS No. 3604-86-2

Aldosterone 18-glucuronide

Cat. No. B1219431
CAS RN: 3604-86-2
M. Wt: 536.6 g/mol
InChI Key: OMRIQCUHVVBJKI-ACOLCOCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldosterone 18-glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, aldosterone 18-glucuronide is considered to be a steroid conjugate lipid molecule. Aldosterone 18-glucuronide is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Aldosterone 18-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, aldosterone 18-glucuronide is primarily located in the cytoplasm.
Aldosterone 18-glucuronide is a steroid glucosiduronic acid.

properties

CAS RN

3604-86-2

Product Name

Aldosterone 18-glucuronide

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S,14R,16R)-2-(2-hydroxyacetyl)-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-18-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H36O11/c1-26-7-6-12(29)8-11(26)2-3-13-14-4-5-15(16(30)10-28)27(14)9-17(18(13)26)36-25(27)38-24-21(33)19(31)20(32)22(37-24)23(34)35/h8,13-15,17-22,24-25,28,31-33H,2-7,9-10H2,1H3,(H,34,35)/t13?,14?,15-,17-,18?,19+,20+,21-,22+,24+,25?,26+,27?/m1/s1

InChI Key

OMRIQCUHVVBJKI-ACOLCOCVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2[C@H]4CC5(C3CC[C@@H]5C(=O)CO)C(O4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

SMILES

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Other CAS RN

3604-86-2

physical_description

Solid

synonyms

aldosterone 18-glucuronide
aldosterone-18-D-glucosiduronic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldosterone 18-glucuronide
Reactant of Route 2
Aldosterone 18-glucuronide
Reactant of Route 3
Aldosterone 18-glucuronide
Reactant of Route 4
Aldosterone 18-glucuronide
Reactant of Route 5
Aldosterone 18-glucuronide
Reactant of Route 6
Aldosterone 18-glucuronide

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